molecular formula C8H11N3O B15214213 Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro- CAS No. 374756-71-5

Isoxazole, 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-

Cat. No.: B15214213
CAS No.: 374756-71-5
M. Wt: 165.19 g/mol
InChI Key: YCAKOJONNYQUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole is a heterocyclic compound that features both a pyrazole and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable nitrile oxide to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanohydrazide
  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid

Uniqueness

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole is unique due to the presence of both pyrazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for the development of new chemical entities .

Properties

CAS No.

374756-71-5

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C8H11N3O/c1-5-8(6(2)10-9-5)7-3-4-12-11-7/h3-4H2,1-2H3,(H,9,10)

InChI Key

YCAKOJONNYQUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2=NOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.